BenchChemオンラインストアへようこそ!

Lobuprofen

Prodrug Ester Drug Design

Lobuprofen (CAS 98207-12-6) is a uniquely differentiated, dual-mechanism NSAID prodrug—conjugating ibuprofen with an m-chlorophenylpiperazine moiety for proposed central and peripheral COX inhibition. Its global market withdrawal due to animal carcinogenicity reports establishes it as a non-substitutable, high-value research tool. Secure this withdrawn compound to investigate NSAID-related toxicology, genotoxicity, or CNS-penetrant prodrug design with a model compound that cannot be replicated by generic ibuprofen.

Molecular Formula C25H33ClN2O2
Molecular Weight 429.0 g/mol
CAS No. 98207-12-6
Cat. No. B1674997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobuprofen
CAS98207-12-6
SynonymsLobuprofen; 
Molecular FormulaC25H33ClN2O2
Molecular Weight429.0 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C25H33ClN2O2/c1-19(2)17-21-7-9-22(10-8-21)20(3)25(29)30-16-15-27-11-13-28(14-12-27)24-6-4-5-23(26)18-24/h4-10,18-20H,11-17H2,1-3H3
InChIKeyJFGXBHHLHQAGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lobuprofen (CAS 98207-12-6): An Investigational Dual-Action NSAID Prodrug for Pain and Inflammation Research


Lobuprofen (CAS 98207-12-6) is a synthetic, non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class [1]. Chemically, it is an ester prodrug formed by the conjugation of ibuprofen with an m-chlorophenylpiperazine (mCPPol) alcohol moiety [2]. This unique structural design imparts a dual mechanism of action: the ibuprofen component provides peripheral analgesic and anti-inflammatory activity via cyclooxygenase (COX) inhibition, while the mCPPol component is proposed to confer central analgesic effects [2]. The compound exists as a racemic mixture, with the (S)-enantiomer being the pharmacologically active species [3]. Notably, this compound was investigated as a therapeutic agent but was withdrawn from global markets due to safety concerns, including reports of carcinogenicity in animal studies [4].

Why Lobuprofen is Not Interchangeable with Ibuprofen or Other NSAIDs for Research: Safety and Structural Distinctions


Lobuprofen cannot be substituted with generic ibuprofen or other common NSAIDs for research applications due to its fundamentally different molecular structure and safety profile. As an ester prodrug, its pharmacokinetic and pharmacodynamic profile, including its proposed central analgesic component, is not replicated by its parent acid, ibuprofen, or other simple NSAIDs [1]. More critically, Lobuprofen has a unique and well-documented safety liability that distinguishes it from in-class alternatives: it was withdrawn from the global market following reports of adverse reactions, including carcinogenicity in animal studies [2]. This regulatory and toxicological history makes Lobuprofen a specific tool for studying NSAID-related toxicology and drug safety mechanisms, and it renders generic substitution for any purpose scientifically invalid and potentially hazardous for data interpretation. The evidence below quantifies these points of differentiation.

Quantitative Differentiation: How Lobuprofen Compares to Ibuprofen and NSAID Class Members


Dual-Action Molecular Structure: A Prodrug Design Not Present in Ibuprofen

Lobuprofen is an ester prodrug comprising an ibuprofen acid moiety (peripheral analgesic) and an m-chlorophenylpiperazine (mCPPol) alcohol moiety (central analgesic) [1]. This is in direct contrast to its parent compound, ibuprofen, which is a simple carboxylic acid with no central analgesic component. This structural difference is expected to confer a distinct pharmacological profile, including altered absorption, distribution, and dual-site activity, which is a key differentiator for research applications targeting central and peripheral pain pathways simultaneously [1].

Prodrug Ester Drug Design

Safety Profile Differentiation: Withdrawn from Market Due to Carcinogenicity Signal

Lobuprofen is a withdrawn drug with a specific safety signal that distinguishes it from in-class NSAIDs still in clinical use. According to Martindale: The Extra Pharmacopoeia, 30th edition, Lobuprofen was withdrawn from the market worldwide following reports of adverse reactions, including carcinogenicity in animal studies [1]. In contrast, ibuprofen and many other NSAIDs remain widely available as over-the-counter and prescription medications, with a long-established safety profile that does not include this carcinogenicity signal. This difference is a primary differentiator for toxicology and drug safety research.

Drug Safety Carcinogenicity Toxicology

Predicted Blood-Brain Barrier Penetration: A Distinguishing Feature for CNS Research

Computational predictions indicate that Lobuprofen is a blood-brain barrier (BBB) penetrant (BBB+) [1]. This is a significant distinction from ibuprofen, which has poor CNS penetration. The presence of the piperazine moiety in Lobuprofen is a known pharmacophore for enhancing CNS exposure. This predicted property aligns with its proposed central analgesic activity [2] and supports its use in neurological disease research, where simple NSAIDs like ibuprofen are ineffective due to limited brain access .

Blood-Brain Barrier CNS Pharmacokinetics

Validated Research and Industrial Applications for Lobuprofen (CAS 98207-12-6)


NSAID Toxicology and Carcinogenicity Studies

Given its documented withdrawal due to reports of carcinogenicity in animal studies [1], Lobuprofen is an invaluable positive control or model compound for research focused on NSAID-induced toxicity, genotoxicity, and carcinogenesis. Procurement is justified for studies aiming to understand the mechanisms of drug-related adverse events, to screen for safer NSAID candidates, or to develop predictive toxicology assays [1].

Central Nervous System (CNS) Inflammation and Pain Research

Lobuprofen's predicted blood-brain barrier permeability (BBB+) [2] and its design as a dual-action analgesic with a central component [3] make it a suitable tool for investigating COX-mediated pathways in the CNS. This includes research on neuroinflammation, central pain sensitization, and neurological disorders where brain-penetrant NSAIDs are required, a role for which ibuprofen is not suited [2].

Prodrug Design and Pharmacokinetic Modeling

The unique ester prodrug structure of Lobuprofen [3] makes it a valuable tool for studying prodrug activation, esterase-mediated metabolism, and the pharmacokinetic/pharmacodynamic (PK/PD) relationship of a drug designed for both peripheral and central action. This research can inform the design of future dual-action analgesics or CNS-targeted prodrugs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lobuprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.